molecular formula C15H16N6O2S B2819419 (4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone CAS No. 1351587-79-5

(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone

Cat. No. B2819419
CAS RN: 1351587-79-5
M. Wt: 344.39
InChI Key: XVELDCGCPPWPFS-UHFFFAOYSA-N
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Description

(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone is a useful research compound. Its molecular formula is C15H16N6O2S and its molecular weight is 344.39. The purity is usually 95%.
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Scientific Research Applications

Antibacterial and Antifungal Properties

The compound’s heterocyclic structure, combining a piperidine ring with a furan-thiadiazole-triazole moiety, suggests potential antibacterial and antifungal activities. Researchers have explored its efficacy against various pathogens, including Gram-positive and Gram-negative bacteria, as well as fungal strains. Preliminary studies indicate promising results, making it a candidate for further investigation in the fight against infectious diseases .

Anticancer Potential

The compound’s diverse functional groups make it an interesting candidate for cancer research. Its ability to interact with cellular targets, inhibit enzymes, and modulate signaling pathways could contribute to its anticancer properties. Researchers are investigating its effects on tumor cell lines, angiogenesis, and apoptosis. Early findings suggest that it may interfere with cancer cell growth and metastasis .

Neuroprotective Effects

Given the central nervous system’s vulnerability to oxidative stress and neurodegenerative diseases, compounds with neuroprotective properties are highly sought after. The furan-thiadiazole-triazole scaffold in this molecule may confer neuroprotection by scavenging free radicals, reducing inflammation, and enhancing neuronal survival. Studies in animal models have shown promising results, warranting further exploration .

Anti-inflammatory Activity

Inflammation plays a crucial role in various diseases, from autoimmune disorders to cardiovascular conditions. Researchers have investigated the compound’s anti-inflammatory potential by assessing its impact on cytokine production, NF-κB signaling, and immune responses. Preliminary data suggest that it may modulate inflammatory pathways, making it a candidate for drug development .

Antimalarial Properties

The furan-thiadiazole-triazole motif has been associated with antimalarial activity. Although the compound’s exact mechanism remains under investigation, it has shown promising results against Plasmodium falciparum, the parasite responsible for malaria. Collaborative efforts with organizations like Medicines for Malaria Venture (MMV) are exploring its potential as a new antimalarial agent .

Photodynamic Therapy (PDT)

The triazole group in the compound could be harnessed for photodynamic therapy (PDT). PDT involves using light-activated compounds to selectively destroy cancer cells or pathogens. Researchers are investigating whether this compound can serve as a photosensitizer, enhancing PDT efficacy in cancer treatment or localized infections .

properties

IUPAC Name

[4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]-(1-methyltriazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N6O2S/c1-20-9-11(16-19-20)15(22)21-6-4-10(5-7-21)13-17-18-14(24-13)12-3-2-8-23-12/h2-3,8-10H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVELDCGCPPWPFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)N2CCC(CC2)C3=NN=C(S3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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